

AZD3839 free base preclinical animal models

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Compound of Interest		
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An In-Depth Technical Guide to Preclinical Animal Models of AZD3839 Free Base

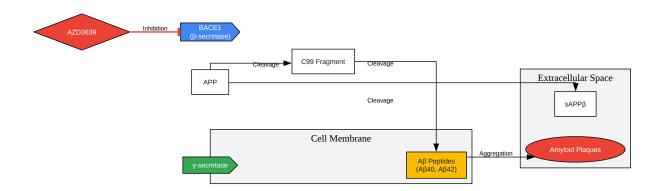
Introduction

AZD3839 is a potent, brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Developed for the potential treatment of Alzheimer's disease, its mechanism of action is centered on reducing the formation of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease's pathogenesis. [2][3] Preclinical studies demonstrated that AZD3839 effectively lowers Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) across multiple animal species.[4][5] Despite a promising preclinical profile that led to its advancement into Phase 1 clinical trials, the development of AZD3839 was discontinued due to observations of dose-related QTcF prolongation in healthy volunteers.[1] This guide provides a detailed overview of the preclinical animal models and methodologies used to characterize the pharmacology of AZD3839.

Mechanism of Action: BACE1 Inhibition

BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[3] It cleaves APP to generate a soluble ectodomain (sAPP β) and a membrane-bound C-terminal fragment (C99).[3] Subsequent cleavage of C99 by γ -secretase releases A β peptides of varying lengths, most notably A β 40 and A β 42.[3] By inhibiting BACE1, AZD3839 blocks the initial step of this pathway, thereby reducing the production of sAPP β and all downstream A β species.[2]





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Caption: AZD3839 inhibits BACE1, blocking APP cleavage and Aβ production.

Quantitative Data Summary

The preclinical evaluation of AZD3839 involved extensive in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Table 1: In Vitro Potency and Selectivity of AZD3839



Target/Assay	Cell Line / System	Species	IC50 / Kı (nM)
BACE1 (K _i)	Recombinant Human BACE1	Human	26.1[4][6]
BACE2 (K _i)	Recombinant Human BACE2	Human	372[4]
Cathepsin D (K _i)	Aspartic Protease	Human	>25,000[4]
Aβ40 Reduction (IC50)	SH-SY5Y Cells	Human	4.8[4]
sAPPβ Reduction (IC ₅₀)	SH-SY5Y Cells	Human	16.7[4][6]
Aβ40 Reduction (IC50)	Primary Cortical Neurons	Mouse	50.9[4][6]
Aβ40 Reduction (IC50)	N2A Cells	Mouse	32.2[4][6]
Aβ40 Reduction (IC50)	Primary Cortical Neurons	Guinea Pig	24.8[4][6]

Data sourced from Jeppsson F., et al. (2012) and Selleck Chemicals product information.[4][6]

Table 2: In Vivo Pharmacodynamic Effects of AZD3839 on $A\beta$ Levels



Species	Dose (μmol/kg)	Route	Compart ment	Analyte	Max. Reductio n (%)	Time Point of Max. Reductio n
Mouse (C57BL/6)	160 (69 mg/kg)	Oral	Brain	Αβ40	~50%	1.5 - 4.5 h[4]
Mouse (C57BL/6)	160 (69 mg/kg)	Oral	Brain	Αβ42	~50%	1.5 - 4.5 h[4]
Guinea Pig	200	Oral	Brain	Αβ40	~60%	1.5 - 8 h[4]
Guinea Pig	200	Oral	CSF	Αβ40	~50%	3 h[4]
Non- human Primate	12.5	IV Infusion	CSF	Αβ40	~75%	4 h[4]
Non- human Primate	12.5	IV Infusion	CSF	Αβ42	~70%	4 h[4]
Non- human Primate	12.5	IV Infusion	CSF	sAPPβ	~70%	4 h[4]

Data expressed as percent reduction versus vehicle-treated controls. Sourced from Jeppsson F., et al. (2012).[4]

Table 3: Pharmacokinetic Properties of AZD3839



Species	Parameter	Value
Mouse (C57BL/6)	Free Brain / Free Plasma Ratio	0.7[4]
Guinea Pig	Free Brain / Free Plasma Ratio	0.3[4]
Guinea Pig	Free CSF / Free Plasma Ratio	0.7[4]
Mouse	In Vitro Plasma Protein Unbound Fraction	3.2%[7]
Guinea Pig	In Vitro Plasma Protein Unbound Fraction	20%[7]
Monkey	In Vitro Plasma Protein Unbound Fraction	6.9%[7]

Data sourced from Jeppsson F., et al. (2012).[4][7]

Experimental Protocols

Detailed methodologies were crucial for establishing the preclinical profile of AZD3839. Wild-type animals were intentionally used to study the compound's effect on the amyloid pathway in its natural, non-mutated state.[5]

In Vitro Potency and Selectivity Assays

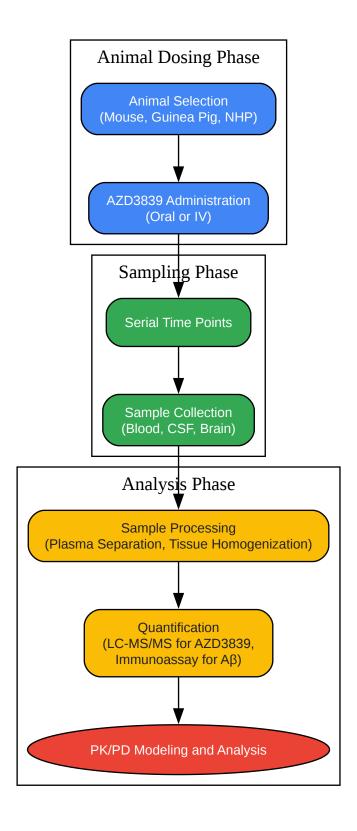
- BACE1/BACE2 Inhibition Assay:
 - Objective: To determine the inhibitory potency (K_i) of AZD3839.
 - Method: A fluorescence resonance energy transfer (FRET) assay was used.[2] Recombinant human BACE1 or BACE2 was incubated with a synthetic peptide substrate derived from the APP sequence. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. The assay was performed with varying concentrations of AZD3839 to determine the concentration that inhibits 50% of the enzyme activity (IC50), which was then used to calculate the Ki.
- Cellular Aβ and sAPPβ Reduction Assays:



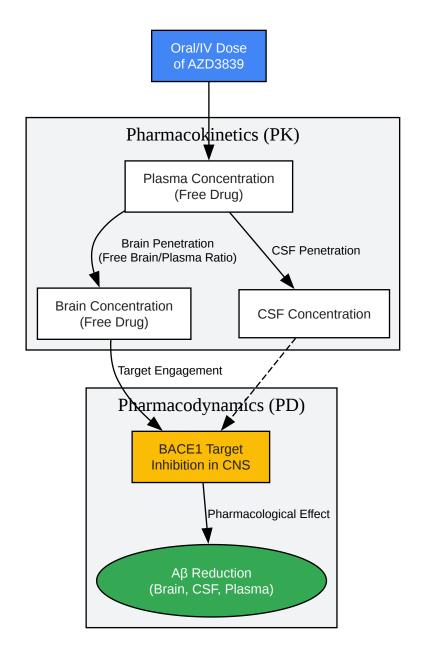
- Objective: To measure the potency of AZD3839 in a cellular context.
- Cell Lines: Human neuroblastoma SH-SY5Y cells (overexpressing wild-type APP695), mouse neuroblastoma N2A cells, and primary cortical neurons from C57BL/6 mice and Dunkin-Hartley guinea pigs were used.[4]
- Protocol: Cells were cultured and treated with various concentrations of AZD3839 for 16-24 hours.[6] Following incubation, the conditioned media was collected. The levels of secreted Aβ40, Aβ42, and sAPPβ were quantified using immunoassays (e.g., ELISA or Meso Scale Discovery). IC₅₀ values were calculated from the concentration-response curves.[4][6]

In Vivo Pharmacokinetic and Pharmacodynamic Studies









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References

• 1. AZD3839 [openinnovation.astrazeneca.com]



- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
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